molecular formula C19H15N3O2 B2827400 1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260728-89-9

1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2827400
CAS No.: 1260728-89-9
M. Wt: 317.348
InChI Key: COZBZHXDCJJFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core substituted with a methyl group at position 1 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further functionalized with a para-methylphenyl (p-tolyl) group. This structure combines the electron-deficient quinoline scaffold with the bioisosteric 1,2,4-oxadiazole ring, which is known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-12-7-9-13(10-8-12)18-20-19(24-21-18)15-11-22(2)16-6-4-3-5-14(16)17(15)23/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZBZHXDCJJFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

: Synthetic routes for this compound often begin with the construction of the quinolinone core. Various methods may include cyclization reactions from aniline derivatives. The 1,2,4-oxadiazole moiety can be introduced through cycloaddition reactions involving nitrile oxides and amidoximes. Typical reaction conditions include moderate to high temperatures, acid or base catalysts, and solvent systems like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Industrial production might scale up these reactions using flow chemistry techniques for enhanced efficiency and yield.

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including the specific compound . For example:

  • Mechanism-Based Approaches : Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound has been tested against human leukemia cell lines and demonstrated promising results in inhibiting cell growth .
  • In Vitro Studies : Specific derivatives have shown high potency against different cancer types. For instance, compounds with similar oxadiazole moieties have been reported to exhibit IC50 values as low as 3.52 µM against leukemia cells .

Antimicrobial Properties

1-Methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one also exhibits antimicrobial activity:

  • Broad-Spectrum Activity : Studies suggest that oxadiazole derivatives can act against a variety of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Antioxidant Effects

The antioxidant properties of oxadiazole derivatives contribute to their therapeutic potential:

  • Radical Scavenging Activity : Research indicates that these compounds can effectively scavenge free radicals, thereby protecting cells from oxidative stress and reducing the risk of chronic diseases associated with inflammation and oxidative damage .

Other Biological Activities

Beyond anticancer and antimicrobial properties, the compound may also have other biological applications:

  • Antidiabetic and Anti-inflammatory Effects : Preliminary studies suggest that oxadiazole derivatives could play a role in managing diabetes and inflammation through various biochemical pathways .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that incorporate both quinoline and oxadiazole moieties. Various synthetic routes have been explored to optimize yield and purity.

Table 1: Synthetic Routes for Oxadiazole Derivatives

RouteStarting MaterialsKey ReagentsYield (%)
Route AQuinoline derivativesOxidizing agents75%
Route Bp-Tolyl hydrazineAcids/Alkalis80%
Route CCarboxylic acidsCoupling agents70%

Case Study 1: Anticancer Efficacy

A study conducted by Salahuddin et al. synthesized various substituted oxadiazole derivatives and screened them for anticancer activity at the National Cancer Institute (USA). Among the tested compounds, several showed significant growth inhibition against CNS cancer cells with mean growth percentages exceeding 90% at specific concentrations .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, derivatives were tested against several bacterial strains. Results indicated notable effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) in the low micromolar range .

Mechanism of Action

: The compound’s mechanism of action involves interaction with molecular targets such as kinases or transcription factors. Its unique structure enables binding to active sites, disrupting normal cellular processes. Pathways involved might include inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Core Heterocycles

Quinoline vs. Pyrrolo[2,3-b]pyridine Core
  • Target Compound: The quinolin-4(1H)-one core may confer planar aromaticity and π-stacking interactions, which are critical for DNA intercalation or enzyme inhibition.
  • Analog (): Replacement of the quinoline core with a 7-azaindole-pyrrolo[2,3-b]pyridine system (Figure 1a) resulted in potent cytotoxic activity against HCT-116 colorectal carcinoma cells. The pyrrolopyridine core likely enhances solubility and target specificity compared to bulkier quinolines .
Oxadiazole Substituents
  • Antimicrobial Oxadiazoles (): Derivatives with phenoxyphenyl or amine substituents exhibited broad-spectrum activity against enteric pathogens. The p-tolyl group in the target compound may similarly enhance antimicrobial potency but with reduced polarity compared to polar amines .
  • Pyridinone-Oxadiazole Hybrid (): A trifluoromethoxy-phenyl-substituted oxadiazole demonstrated inhibitory effects on mammalian complex I, highlighting the role of electron-withdrawing groups in modulating biological activity .
Anticancer Potential
  • Pyrrolopyridine-Oxadiazole Hybrid (): Displayed IC₅₀ values of 0.8–1.2 µM against HCT-116 cells, attributed to the oxadiazole’s role in stabilizing protein-ligand interactions. The target compound’s quinoline core may offer similar or improved activity due to enhanced DNA binding .
  • Chlorinated Oxazinoquinoline (): A chlorinated quinoline derivative showed uncharacterized bioactivity, suggesting halogenation as a viable strategy for improving cytotoxicity in the target compound .
Antimicrobial and Enzyme Inhibition
  • Phenoxyphenyl-Oxadiazoles (): MIC values of 2–16 µg/mL against Salmonella and E. coli indicate the importance of aryl substituents in disrupting bacterial membranes. The p-tolyl group in the target compound may similarly disrupt lipid bilayers .
  • Complex I Inhibitor () : The trifluoromethoxy group enhanced metabolic stability and target engagement, a property that could be mirrored by the p-tolyl group in the target compound .

Biological Activity

1-Methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that incorporates both quinoline and oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₅N₃O₂
Molecular Weight 305.33 g/mol
CAS Number Not specified in results

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives of quinoline and oxadiazole show efficacy against various bacterial strains, including drug-resistant pathogens such as MRSA and VRE. The compound's structure allows it to interact with bacterial cell division mechanisms, inhibiting the GTPase activity of FtsZ, a key protein in bacterial cytokinesis .

Anticancer Activity

The compound has demonstrated promising anticancer effects. Studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds with analogous structures have been reported to inhibit the growth of breast cancer cells (MCF-7) with IC50 values around 8.31 µM . The mechanism involves the activation of apoptotic pathways, leading to programmed cell death.

Antiviral Activity

Preliminary findings suggest that compounds containing oxadiazole frameworks may exhibit antiviral properties. They have been evaluated for their ability to inhibit HIV integrase activity, showcasing potential as anti-HIV agents. This activity is attributed to their ability to interfere with viral replication processes .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various quinoline derivatives against a panel of bacterial strains. The results indicated that this compound exhibited lower MIC values compared to standard antibiotics, suggesting its potential as a novel antibacterial agent .

Study 2: Anticancer Properties

In vitro studies conducted on cancer cell lines demonstrated that this compound significantly reduced cell viability through apoptosis induction. The evaluation used MTT assays to quantify cell death and revealed that the compound could be developed further for cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Proteins : The compound targets proteins involved in cell division and apoptosis.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and cell death.
  • Interference with Viral Replication : By inhibiting specific viral enzymes, the compound may prevent the replication cycle of viruses like HIV.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.